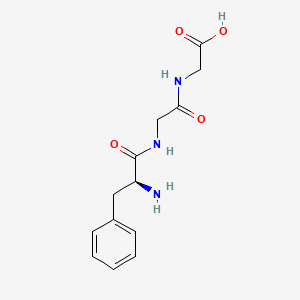

Phe-gly-gly

Descripción general

Descripción

“Phe-gly-gly” is a dipeptide formed from L-phenylalanine and glycine residues . It is functionally related to L-phenylalanine and glycine . It is a natural product found in Vitis vinifera, Saccharomyces cerevisiae, and Trypanosoma brucei .

Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

Molecular Structure Analysis

The molecular formula of “Phe-gly-gly” is C13H17N3O4 . Its average mass is 279.292 Da and its monoisotopic mass is 279.121918 Da .

Chemical Reactions Analysis

The Phe-Phe motif is an extremely versatile self-assembling building block . Subtle changes introduced to the chemical structure of the Phe-Phe derivative are sufficient to obtain different nanomorphologies .

Physical And Chemical Properties Analysis

The electronic energy levels of cyclo (glycine–phenylalanine), cyclo (tryptophan–tyrosine) and cyclo (tryptophan–tryptophan) dipeptides are investigated with a joint experimental and theoretical approach . Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation .

Aplicaciones Científicas De Investigación

Nanomedicine

- Field : Nanomedicine .

- Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Methods : These molecules are prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . They are used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

- Results : The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Collagen-model Triple-helical Peptides

- Field : Biochemistry .

- Application : Triple-helical peptides (THPs) have been utilized as collagen models since the 1960s . The Gly-Phe-Hyp-Gly-Glu-Arg motif, in triple-helical conformation, has been shown to bind to the α2β1 and α11β1 integrins and recombinant α1 and α2 A-domains .

- Methods : Secondary amino acid analogs have been incorporated into THPs to more fully understand the forces that stabilize triple-helical structure . Heterotrimeric THPs have been utilized to better appreciate the contributions of chain sequence diversity on collagen function .

- Results : The role of collagen as a cell signaling protein has been dissected using THPs that represent ligands for specific receptors . The mechanisms of collagenolysis have been investigated using THP substrates and inhibitors .

Expedient and Divergent Synthesis

- Field : Organic Chemistry .

- Application : The Phe-Gly-Gly motif has been used in the expedient and divergent synthesis of unnatural peptides .

- Methods : The sequence of tripeptides was evaluated, and Phe-Gly-Gly was efficiently hydrogenated to give the desired product .

- Results : The desired product was obtained in 69% isolated yield and with 93:7 e.r .

Biaryl Cyclization in the Synthesis of Cyclic Enkephalin Analogs

- Field : Organic Chemistry .

- Application : The Phe-Phe motif has been used in the synthesis of cyclic enkephalin analogs with highly restricted flexibility .

- Methods : A series of 10 cyclic, biaryl analogs of enkephalin, with Tyr or Phe residues at positions 1 and 4, were synthesized according to the Miyaura borylation and Suzuki coupling methodology .

- Results : The peptides were folded and adopted the type IV β-turn conformation .

Fibrillization of TDP-43’s Prion-like Domain

- Field : Biochemistry .

- Application : The Phe-Gly motif has been found to drive fibrillization of TDP-43’s prion-like domain .

- Methods : This is related to the formation of aberrant aggregates associated with disease contexts, including frontotemporal dementia, amyotrophic lateral sclerosis (ALS), and “LATE” dementia .

- Results : The specific results of this application are not detailed in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXPHWZXEXNDIW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178213 | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phe-gly-gly | |

CAS RN |

23576-42-3 | |

| Record name | Phenylalanylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

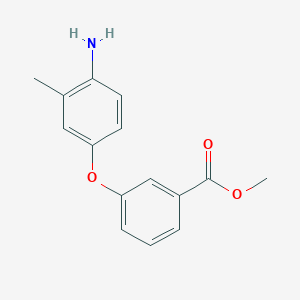

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B1345863.png)

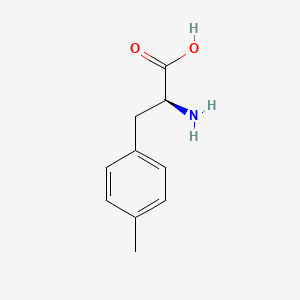

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)

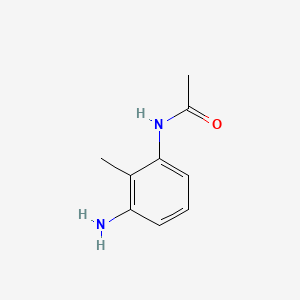

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)

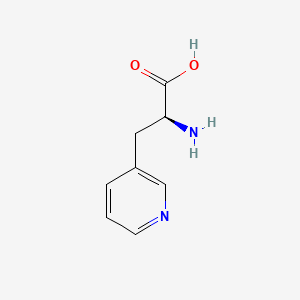

![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)